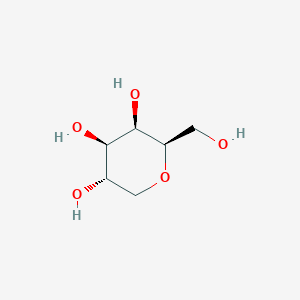

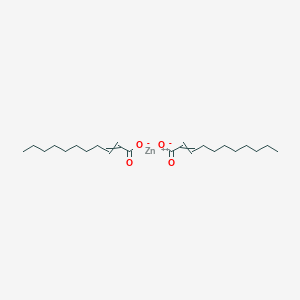

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a primary source of energy for living organisms and plays a crucial role in various metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

D-glucose can be synthesized through several methods, including the hydrolysis of starch and cellulose. The hydrolysis process involves breaking down polysaccharides into simpler sugars using acids or enzymes. For example, starch can be hydrolyzed using hydrochloric acid or amylase enzymes to produce D-glucose.

Industrial Production Methods

Industrially, D-glucose is produced from corn starch through enzymatic hydrolysis. The process involves the following steps:

Liquefaction: Corn starch is mixed with water and heated to form a slurry. Alpha-amylase is added to break down the starch into shorter chains of glucose.

Saccharification: The slurry is further treated with glucoamylase to convert the short chains into D-glucose.

Purification: The resulting glucose solution is purified through filtration and ion-exchange processes to remove impurities.

Análisis De Reacciones Químicas

Types of Reactions

D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: D-glucose can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.

Reduction: Reduction of D-glucose with sodium borohydride or hydrogen in the presence of a catalyst produces sorbitol.

Substitution: D-glucose can undergo substitution reactions to form derivatives such as glucosides when reacted with alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

Oxidation: Bromine water, nitric acid

Reduction: Sodium borohydride, hydrogen with a catalyst

Substitution: Alcohols, acid catalysts

Major Products Formed

Oxidation: Gluconic acid

Reduction: Sorbitol

Substitution: Glucosides

Aplicaciones Científicas De Investigación

D-glucose has numerous applications in scientific research across various fields:

Chemistry: It is used as a standard for calibrating instruments and in the synthesis of various organic compounds.

Biology: D-glucose is essential for studying cellular respiration and metabolic pathways.

Medicine: It is used in intravenous solutions to provide energy to patients and in the treatment of hypoglycemia.

Industry: D-glucose is used in the food industry as a sweetener and in the fermentation process to produce ethanol.

Mecanismo De Acción

D-glucose exerts its effects by serving as a primary energy source for cells. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate ATP. The molecular targets involved include enzymes such as hexokinase and phosphofructokinase, which regulate the glycolytic pathway.

Comparación Con Compuestos Similares

D-glucose can be compared with other similar compounds such as D-fructose, D-galactose, and D-mannose. While all these sugars are monosaccharides and share similar chemical properties, they differ in their structural configurations and biological roles.

D-fructose: A ketohexose found in fruits and honey, used as a sweetener.

D-galactose: An aldohexose found in milk, important in the synthesis of glycoproteins and glycolipids.

D-mannose: An aldohexose involved in glycosylation processes in cells.

D-glucose is unique due to its central role in energy metabolism and its widespread presence in nature.

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-KCDKBNATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azanium;(3S,5R)-7-[(1R,2R,6S,8R,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-1,5-dihydroxy-1-oxoheptan-3-olate](/img/structure/B8057658.png)

![sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B8057686.png)

![4-[(4-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-1,2-dihydrophthalazin-1-one hydrochloride](/img/structure/B8057704.png)

![sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8057725.png)

![5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde](/img/structure/B8057752.png)